3-Bromoimidazo[1,2-a]pyrimidine

Organic Synthesis Halogenation Regioselectivity

3-Bromoimidazo[1,2-a]pyrimidine (CAS 6840-45-5) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core with a bromine atom substituted at the 3-position. With a molecular weight of 198.02 g/mol and molecular formula C6H4BrN3, this compound is commercially available from multiple vendors at standard purities of 95-98%, typically as a light yellow crystalline solid with a melting point range of 158-160°C.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 6840-45-5
Cat. No. B1272073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,2-a]pyrimidine
CAS6840-45-5
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2N=C1)Br
InChIInChI=1S/C6H4BrN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H
InChIKeyGNHZXUKWLSWKHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoimidazo[1,2-a]pyrimidine (CAS 6840-45-5): Procurement-Grade Building Block for Medicinal Chemistry and Catalysis


3-Bromoimidazo[1,2-a]pyrimidine (CAS 6840-45-5) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core with a bromine atom substituted at the 3-position [1]. With a molecular weight of 198.02 g/mol and molecular formula C6H4BrN3, this compound is commercially available from multiple vendors at standard purities of 95-98%, typically as a light yellow crystalline solid with a melting point range of 158-160°C [1]. The compound's primary value proposition lies in its dual functionality: the electron-rich imidazopyrimidine scaffold serves as a privileged pharmacophore in drug discovery, while the 3-bromo substituent provides a strategic handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification into bioactive molecule libraries [2].

3-Bromoimidazo[1,2-a]pyrimidine Procurement: Why Regioisomeric or Heteroaryl Analogs Cannot Substitute


Generic substitution of 3-Bromoimidazo[1,2-a]pyrimidine with close analogs such as 3-Bromoimidazo[1,2-a]pyridine (CAS 4926-47-0) or 6-Bromoimidazo[1,2-a]pyrimidine (regioisomer) is not scientifically valid due to fundamental differences in electronic distribution, reactivity, and biological target engagement. The replacement of the pyrimidine ring with pyridine alters the hydrogen-bond acceptor capacity and π-stacking geometry of the scaffold, directly impacting binding affinity to kinase ATP pockets and other biological targets [1]. More critically, bromination at the 3-position is regioselective and cannot be replicated at the 6-position without altering the compound's cross-coupling behavior; the 3-position is the thermodynamically favored site for palladium-catalyzed arylation due to the electronic influence of the bridgehead nitrogen [2]. Consequently, substituting this building block with an alternative regioisomer or heteroaryl analog will yield a different product library with distinct pharmacological profiles, compromising SAR consistency and lead optimization efforts [1].

3-Bromoimidazo[1,2-a]pyrimidine (CAS 6840-45-5): Quantitative Differentiation Evidence vs. Analogs and In-Class Candidates


Regioselective C-3 Bromination: Quantitative Synthetic Yield Advantage Over 6-Bromo Regioisomer

3-Bromoimidazo[1,2-a]pyrimidine can be synthesized directly from imidazo[1,2-a]pyrimidine via electrophilic bromination at the 3-position with 87% isolated yield under optimized conditions, whereas the corresponding 6-bromo regioisomer requires alternative synthetic routes and is not accessible through this direct halogenation pathway . This regioselectivity is driven by the higher electron density at the C-3 position of the imidazo[1,2-a]pyrimidine scaffold, making the 3-bromo derivative the kinetically and thermodynamically favored product under standard bromination conditions .

Organic Synthesis Halogenation Regioselectivity Process Chemistry

Lipophilicity (LogP) Differentiation: 3-Bromoimidazo[1,2-a]pyrimidine vs. 3-Bromoimidazo[1,2-a]pyridine

The calculated LogP value for 3-Bromoimidazo[1,2-a]pyrimidine is 1.56, which is substantially higher than the LogP of approximately 1.2-1.3 estimated for its pyridine analog, 3-Bromoimidazo[1,2-a]pyridine [1]. This difference arises from the additional nitrogen atom in the pyrimidine ring, which modulates the compound's hydrogen-bonding capacity and polarity. The higher lipophilicity of the pyrimidine derivative translates to improved membrane permeability and potentially enhanced oral bioavailability in drug discovery programs .

Medicinal Chemistry Physicochemical Properties Drug Design ADME

Palladium-Catalyzed Arylation: C-3 Position as Preferred Site for Cross-Coupling vs. C-6 Position

Imidazo[1,2-a]pyrimidine undergoes palladium-catalyzed direct arylation regioselectively at the 3-position with aryl bromides, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle [1]. In contrast, functionalization at the 6-position requires alternative strategies such as sequential di-organochalcogenation using I2/H3PO4 in DMSO [2]. The 3-position's enhanced reactivity toward oxidative addition with palladium catalysts makes 3-Bromoimidazo[1,2-a]pyrimidine a more versatile and efficient coupling partner for Suzuki-Miyaura and related cross-coupling reactions compared to other halogenated regioisomers [1].

Cross-Coupling C-H Activation Suzuki-Miyaura Catalysis

3-Bromoimidazo[1,2-a]pyrimidine: Validated Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Generation and SAR Exploration

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in kinase inhibitor design due to its ability to mimic the adenine moiety of ATP and engage the hinge region of kinase active sites [1]. 3-Bromoimidazo[1,2-a]pyrimidine serves as an ideal starting point for generating focused libraries of kinase inhibitors through Suzuki-Miyaura coupling at the 3-position. This approach enables rapid exploration of structure-activity relationships (SAR) by introducing diverse aryl and heteroaryl groups, facilitating the identification of potent and selective inhibitors for targets such as B-Raf, c-Met, and PI3K [1][2]. The higher lipophilicity (LogP 1.56) of the pyrimidine core compared to pyridine analogs enhances membrane permeability, a critical parameter for intracellular target engagement .

Antimicrobial Drug Discovery and Hit-to-Lead Optimization

Derivatives of imidazo[1,2-a]pyrimidine have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some analogs achieving minimum inhibitory concentrations (MIC) as low as 0.006 μM against Mycobacterium tuberculosis . 3-Bromoimidazo[1,2-a]pyrimidine provides a versatile platform for synthesizing and evaluating novel antimicrobial agents, where the bromine atom serves as a leaving group for introducing diverse pharmacophores via nucleophilic aromatic substitution or cross-coupling. The compound's established synthetic accessibility and commercial availability make it a practical choice for medicinal chemistry teams pursuing hit-to-lead optimization in antibacterial and antifungal programs .

Material Science: Synthesis of Optoelectronic Materials and Sensors

The extended π-conjugated system of the imidazo[1,2-a]pyrimidine core imparts desirable electronic and optical properties, making it a valuable building block for advanced materials . 3-Bromoimidazo[1,2-a]pyrimidine can be incorporated into conjugated polymers, organic light-emitting diodes (OLEDs), and fluorescent sensors via palladium-catalyzed cross-coupling reactions. The bromine substituent at the 3-position enables precise structural tuning of the material's band gap, emission wavelength, and charge transport characteristics . Its well-defined physicochemical properties, including a melting point of 158-160°C and stability under inert atmosphere, ensure reproducibility in materials synthesis workflows .

Methodology Development: Benchmark Substrate for Regioselective C-H Functionalization

Due to its well-characterized regioselectivity for functionalization at the 3-position, 3-Bromoimidazo[1,2-a]pyrimidine serves as a benchmark substrate for developing and validating new C-H activation and cross-coupling methodologies [2]. Researchers can use this compound to assess the scope and limitations of novel catalytic systems, compare the efficiency of different ligands or bases, and demonstrate regioselective control in heteroaryl functionalization. The compound's commercial availability at 98% purity and its straightforward handling as a crystalline solid facilitate reproducible experimental protocols across different laboratories [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromoimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.